3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol
Description
3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol is a tertiary amine derivative featuring a propan-1-ol backbone with a substituted amino group at position 3. The amino group is bonded to a benzyl-pyridin-2-yl moiety, combining aromatic (phenyl) and heteroaromatic (pyridine) rings. While direct evidence for its synthesis or properties is absent in the provided materials, its structural analogs (e.g., pyridine-substituted propanolamines) are well-documented, enabling inferences about its reactivity and physicochemical behavior .
Properties
IUPAC Name |
3-[[phenyl(pyridin-2-yl)methyl]amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-12-6-11-17-15(13-7-2-1-3-8-13)14-9-4-5-10-16-14/h1-5,7-10,15,17-18H,6,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBJYODGBWSBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol typically involves the reaction of pyridin-2-yl-methanol with phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with pyridine-propanol derivatives, focusing on molecular structure, substituent effects, and synthesis methodologies.
Structural Variations and Substituent Effects
- Amino Group Placement: The target compound’s amino group bridges a phenyl-pyridin-2-yl-methyl group, distinguishing it from simpler analogs like 3-(pyridin-2-ylamino)propan-1-ol (direct pyridinyl-amino linkage) .
- Halogenation: 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol incorporates a fluorine atom, which could increase metabolic stability and electronic effects on the pyridine ring .
- Heterocyclic Extensions : The compound in features a pyrimidine ring, likely enhancing hydrogen-bonding capacity and target selectivity in drug design.
Pharmacological Implications
While explicit data for the target compound is lacking, analogs like 3-(pyridin-2-ylamino)propan-1-ol and 3-Phenyl-3-(pyridin-2-yl)propan-1-ol suggest roles as intermediates in antihistamines or kinase inhibitors . The fluorinated derivative in may offer improved bioavailability, whereas the pyrimidine-containing compound in could target nucleotide-binding proteins.
Biological Activity
3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol, a compound with potential therapeutic applications, has garnered interest due to its unique structural properties and biological activities. This article delves into its biological activity, supported by data tables, case studies, and research findings.
The compound has the molecular formula and a molecular weight of approximately 242.32 g/mol. Its structure includes a phenyl group and a pyridine ring, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cellular processes, although detailed mechanisms remain under investigation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, pyridine derivatives have shown promising antibacterial and antifungal activities:
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 | S. aureus, E. coli |
| Compound B | 0.0195 | E. coli |
| This compound | TBD | TBD |
Research has demonstrated that modifications in the molecular structure significantly affect antimicrobial efficacy, suggesting that further exploration of this compound could yield valuable insights into its potential as an antibacterial agent .
Case Studies
- Antibacterial Effects : In vitro studies conducted on various derivatives of pyridine compounds have shown significant inhibition against Gram-positive and Gram-negative bacteria. For example, compounds exhibiting structural similarities to this compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 to 0.025 mg/mL against S. aureus and E. coli .
- Antifungal Activity : The compound's potential antifungal activity was evaluated in comparison with established antifungals. Similar pyridine derivatives were observed to inhibit fungal growth effectively, with MIC values indicating strong activity against Candida species .
Research Findings
A comprehensive analysis of related compounds reveals trends in biological activity based on structural features:
| Structural Feature | Observed Activity |
|---|---|
| Hydroxyl Group at Position 2 | Increased antibacterial activity |
| Halogen Substituents | Enhanced bioactivity against specific strains |
These findings suggest that strategic modifications to the structure of this compound could lead to improved efficacy against a broader spectrum of pathogens.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol, and how can purity be ensured?
- Methodology : Utilize reductive amination or nucleophilic substitution strategies. For example, coupling a pyridinylmethylphenylamine precursor with a propanol derivative under catalytic conditions (e.g., palladium or nickel catalysts). Purification via column chromatography or recrystallization is critical to achieve >95% purity, as validated by HPLC or GC-MS .
- Data Validation : Monitor reaction progress using TLC and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle safety and storage of this compound to mitigate health risks?
- Safety Protocols : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/contact with skin, as structurally similar amino alcohols exhibit irritant properties .
- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation or hygroscopic degradation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Key Techniques :
- NMR : Confirm substituent positions via H (e.g., pyridinyl proton splitting patterns) and C (aromatic carbon shifts) .
- FT-IR : Identify amine (N–H stretch ~3300 cm) and hydroxyl (O–H stretch ~3400 cm) functional groups .
- Mass Spectrometry : Use HRMS to verify molecular formula (e.g., [M+H]+ ion) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Strategies :
- Catalyst Screening : Test Pd/C, Raney Ni, or organocatalysts for reductive amination efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. alcohols (MeOH, EtOH) to balance reaction rate and byproduct formation .
- Statistical Design : Apply response surface methodology (RSM) to model temperature, catalyst loading, and solvent ratios .
Q. How can stereochemical outcomes be analyzed if chiral centers are present in derivatives?
- Methods :
- Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers .
- Circular Dichroism (CD) : Correlate optical activity with absolute configuration .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of substituents .
Q. What experimental designs are suitable for studying environmental persistence or metabolic pathways?
- Ecotoxicology :
- Biodegradation Assays : Use OECD 301B (Ready Biodegradability) to assess microbial breakdown in water/soil .
- Metabolic Profiling : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-QTOF-MS .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Troubleshooting :
- Variable Temperature NMR : Detect dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. −40°C .
- 2D Techniques : Use HSQC/HMBC to assign ambiguous proton-carbon correlations .
- Comparative Analysis : Cross-reference with databases (e.g., NIST Chemistry WebBook) for known analogs .
Q. What in vitro assays are recommended to evaluate biological activity (e.g., receptor binding)?
- Screening Methods :
- Radioligand Binding Assays : Test affinity for GPCRs or neurotransmitter transporters using H-labeled ligands .
- Cell Viability Assays : Assess cytotoxicity via MTT or resazurin assays in HEK-293 or HepG2 cell lines .
Notes on Methodological Rigor
- Reproducibility : Document reaction parameters (e.g., stirring speed, inert gas flow rate) to minimize batch-to-batch variability .
- Data Integrity : Use triplicate measurements for spectral/biological data and apply statistical tests (e.g., ANOVA) to validate significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
